![molecular formula C21H36O6SSi B14192653 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one CAS No. 923294-15-9](/img/structure/B14192653.png)
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is an organic compound with the molecular formula C21H36O6SSi. This compound is characterized by the presence of a phenyl group, a sulfonyl group, and a triethoxysilyl group attached to a heptane chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of phenylacetone with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a triethoxysilyl heptane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group allows for the compound to be used in surface modification and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a triethoxysilyl group.
Phenylacetone: Lacks the sulfonyl and triethoxysilyl groups, making it less versatile in certain applications.
Uniqueness
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is unique due to the presence of both sulfonyl and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
923294-15-9 |
---|---|
Molekularformel |
C21H36O6SSi |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
1-phenyl-2-(7-triethoxysilylheptylsulfonyl)ethanone |
InChI |
InChI=1S/C21H36O6SSi/c1-4-25-29(26-5-2,27-6-3)18-14-9-7-8-13-17-28(23,24)19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3 |
InChI-Schlüssel |
JJTDLFRWJVVYAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCS(=O)(=O)CC(=O)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.